5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound with a unique structure that includes a pyrazole ring substituted with dimethylamino and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole with dimethylamine and formaldehyde. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the dimethylamino group, resulting in different reactivity and applications.
5-(dimethylamino)-1H-pyrazole-4-carbaldehyde: Lacks the additional methyl groups, affecting its steric and electronic properties.
Uniqueness
5-(dimethylamino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both dimethylamino and dimethyl groups, which confer specific steric and electronic characteristics. These features make it a versatile compound in synthesis and catalysis, offering distinct advantages over similar compounds in certain applications.
Properties
IUPAC Name |
5-(dimethylamino)-1,3-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-7(5-12)8(10(2)3)11(4)9-6/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYRUQPYHUYINP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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